Carbon-11

Nuclear Medicine Radiopharmacy PET Physics

Carbon-11 (¹¹C, CAS 14333-33-6) is a cyclotron-produced, positron-emitting radioisotope with a physical half-life of 20.4 minutes, decaying 100% by positron emission to stable boron-11. It serves as a foundational radiolabel for synthesizing positron emission tomography (PET) radiopharmaceuticals, enabling non-invasive, quantitative imaging of physiological, biochemical, and pharmacological processes in vivo.

Molecular Formula CH4
Molecular Weight 15.043 g/mol
CAS No. 14333-33-6
Cat. No. B1219553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbon-11
CAS14333-33-6
Synonyms11C radioisotope
C-11 radioisotope
Carbon-11
Molecular FormulaCH4
Molecular Weight15.043 g/mol
Structural Identifiers
SMILESC
InChIInChI=1S/CH4/h1H4/i1-1
InChIKeyVNWKTOKETHGBQD-BJUDXGSMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbon-11 (CAS 14333-33-6) as a Positron-Emitting Radionuclide for PET Tracer Synthesis: A Procurement Overview


Carbon-11 (¹¹C, CAS 14333-33-6) is a cyclotron-produced, positron-emitting radioisotope with a physical half-life of 20.4 minutes, decaying 100% by positron emission to stable boron-11 [1]. It serves as a foundational radiolabel for synthesizing positron emission tomography (PET) radiopharmaceuticals, enabling non-invasive, quantitative imaging of physiological, biochemical, and pharmacological processes in vivo [2]. Due to its short half-life and the requirement for on-site cyclotron production, Carbon-11 is exclusively utilized in research and clinical facilities equipped with dedicated radiochemistry infrastructure, distinguishing it from longer-lived PET isotopes like Fluorine-18 [3]. Its ability to be incorporated into organic molecules without altering their native chemical structure makes it a unique tool for molecular imaging.

Why Carbon-11 (¹¹C) Cannot Be Replaced by Other PET Isotopes Like Fluorine-18 (¹⁸F) in Critical Applications


Substituting Carbon-11 with other positron emitters, most commonly Fluorine-18 (half-life 109.8 min), is not a straightforward or universally valid alternative due to fundamental differences in nuclear decay properties, chemical behavior, and resultant biological fidelity. Carbon-11's 20.4-minute half-life is significantly shorter than that of Fluorine-18, which directly impacts the achievable molar activity (specific activity) and the temporal window for imaging [1]. Furthermore, while Fluorine-18 often necessitates the synthesis of fluoro-analogues, which can alter a molecule's pharmacokinetics and pharmacodynamics, Carbon-11 can be directly substituted for stable carbon-12 atoms in a target molecule [2]. This isotopic labeling preserves the exact biological identity of the parent compound, a critical requirement for studying endogenous metabolism and for the absolute quantification of drug biodistribution without perturbing the system [3]. The decision to select Carbon-11 over Fluorine-18 or other isotopes is therefore not one of general 'performance' but of specific, quantifiable suitability for the intended scientific or clinical question, as detailed in the following evidence.

Quantitative Comparative Evidence: Carbon-11 (¹¹C) vs. Principal Analogs and Alternatives


Physical Half-Life and Decay Characteristics of Carbon-11 vs. Fluorine-18

Carbon-11 exhibits a physical half-life of 20.4 minutes and decays via 100% positron emission. In contrast, the most common alternative PET isotope, Fluorine-18, has a half-life of 109.8 minutes and a positron branching ratio of 97% [1]. This 5.4-fold difference in half-life is a primary determinant for radiotracer production logistics, the timing of imaging protocols, and dosimetry.

Nuclear Medicine Radiopharmacy PET Physics

Theoretical Maximum Specific Activity of Carbon-11 vs. Fluorine-18

The theoretical maximum specific activity (SA), a measure of radioactivity per molar amount of compound, is a key performance indicator for PET radiotracers. Carbon-11 has a theoretical maximum SA of 341.1 TBq/µmol, which is substantially higher than the 63.3 TBq/µmol theoretical maximum for Fluorine-18 [1]. This difference is a direct consequence of the shorter half-life of Carbon-11.

Radiochemistry PET Tracer Development Receptor Quantification

Comparative Radiochemical Yield for a Model Compound: [11C]CP31398 vs. [18F]FG-CP31398

In a study directly comparing the radiosynthesis of a novel p53-targeting tracer, the Carbon-11 labeled analog, [¹¹C]CP31398, was obtained with a significantly higher radiochemical yield (RCY) than its Fluorine-18 labeled derivative. Automated radiosynthesis of [¹¹C]CP31398 afforded the radiotracer with a yield of 40 ± 13%, while the fluorinated analog [¹⁸F]FG-CP31398 was obtained in only 10 ± 4% yield [1].

Oncology Radiosynthesis Automated Synthesis

Diagnostic Sensitivity and Accuracy: ¹¹C-Methionine vs. ¹⁸F-FDG PET in Oncology

Clinical studies directly comparing the most commonly used amino acid PET tracer, Carbon-11-Methionine ([¹¹C]Met), with the glucose analog Fluorine-18-FDG ([¹⁸F]FDG) demonstrate comparable but non-identical diagnostic performance. In a study of 34 lesions, the sensitivity of [¹⁸F]FDG-PET was 64.5% (20/31 lesions), while [¹¹C]Met-PET showed a sensitivity of 61.3% (19/31 lesions) [1]. A separate study in lung and mediastinal tumors found both tracers distinguished malignant from benign lesions with a 93% sensitivity and an accuracy of 89%-95%, but the combination of both tracers improved sensitivity to 100% [2].

Oncology Tumor Imaging Diagnostic Accuracy

Impact on PET Image Spatial Resolution: Positron Range of Carbon-11 vs. Fluorine-18

The physical property of positron range in tissue contributes to a fundamental limit on PET image spatial resolution. Experimental measurements on a High Resolution Research Tomograph (HRRT) have quantified this effect. The difference in positron range between Carbon-11 and Fluorine-18 is measurable and leads to distinct point spread function (PSF) maps [1]. While the absolute loss in resolution depends on the specific scanner, studies note that the full-width-at-half-maximum (FWHM) difference due to positron range is more pronounced in the center of the field-of-view [2]. For the closely related isotope Gallium-68, differences of less than 10% in FWHM and FWTM were observed between measured and estimated PSFs when using Fluorine-18 measurements as a baseline, validating that isotope-specific corrections are necessary for high-precision quantitative imaging [3].

PET Instrumentation Image Reconstruction Spatial Resolution

Definitive Application Scenarios for Carbon-11 (¹¹C) Based on Quantitative Differentiation


Absolute Quantification of In Vivo Pharmacokinetics and Drug Biodistribution

Based on the principle of true isotopic labeling [2], Carbon-11 is the optimal choice for studying the pharmacokinetics of novel drug candidates. Because it can replace a stable carbon atom in the drug molecule without altering its structure, the resulting PET images directly reflect the behavior of the parent drug. The high achievable specific activity of Carbon-11 [1] allows for the administration of sub-pharmacological (picomolar) doses, ensuring that the imaging procedure itself does not perturb the biological system being studied [3]. This is essential for obtaining accurate, translatable data on drug absorption, distribution, metabolism, and excretion (ADME) in human subjects.

Oncological PET Imaging with Amino Acid Tracers to Complement [¹⁸F]FDG

As evidenced by clinical comparative studies, Carbon-11-Methionine ([¹¹C]Met) provides diagnostic information that is complementary to [¹⁸F]FDG, rather than a simple alternative [REFS-1, REFS-2]. In cases where [¹⁸F]FDG PET yields ambiguous results due to high physiological uptake in the brain or inflammation, or when the combined use of both tracers improves sensitivity to 100% [2], the procurement and use of Carbon-11 are directly justified. This scenario is particularly relevant for staging and monitoring of brain tumors, lung cancer, and lymphomas.

High-Throughput Repeat Imaging Studies in a Single Subject

The short 20.4-minute physical half-life of Carbon-11 [1] is not a limitation but a distinct advantage for specific research protocols. It permits the execution of multiple PET scans in the same subject on the same day (e.g., baseline and post-intervention scans) with a short interval between studies and without the risk of cross-contamination from residual radioactivity. This capability is critical for investigating dynamic biological processes, such as neurotransmitter release following a pharmacological challenge, and significantly reduces inter-subject variability in experimental designs.

Preclinical and High-Resolution PET Imaging Requiring Isotope-Specific Corrections

For research utilizing high-resolution small animal PET scanners or dedicated brain PET systems, the choice of radioisotope directly impacts image quality and quantitative accuracy. Studies confirm that the positron range of Carbon-11 differs measurably from that of Fluorine-18, leading to distinct point spread functions [REFS-1, REFS-2]. Therefore, research programs aiming for the highest quantitative fidelity must implement isotope-specific image reconstruction algorithms [3]. Selecting Carbon-11 necessitates a workflow that includes these corrections, a technical consideration that is central to the procurement of both the isotope and the associated image analysis infrastructure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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